molecular formula C22H15ClO5S B11009793 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-chlorobenzenesulfonate

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-chlorobenzenesulfonate

Cat. No.: B11009793
M. Wt: 426.9 g/mol
InChI Key: CZBCBGSEVWIDBC-UHFFFAOYSA-N
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Description

7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE: is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of benzopyrones that are widely found in nature and have significant biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes a chromenone core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE typically involves multiple steps, starting with the formation of the chromenone core. One common method involves the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base, followed by cyclization to form the chromenone ring. The introduction of the phenyl and methyl groups can be achieved through Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the sulfonation of the chromenone derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. Coumarin derivatives, in general, have been shown to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This particular compound may be investigated for similar properties.

Medicine

In medicine, the compound’s potential therapeutic applications are of interest. Coumarin derivatives have been used as anticoagulants, and this compound may be explored for its potential use in treating various medical conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agrochemical, and cosmetic industries.

Mechanism of Action

The mechanism of action of 7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenyl and methyl groups can enhance the compound’s binding affinity and specificity. The sulfonate group can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcoumarin: A simpler coumarin derivative with a methyl group at the 4-position.

    7-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 7-position.

    4-Phenylcoumarin: A coumarin derivative with a phenyl group at the 4-position.

Uniqueness

7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE is unique due to its combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15ClO5S

Molecular Weight

426.9 g/mol

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C22H15ClO5S/c1-14-11-19-22(18(13-21(24)27-19)15-5-3-2-4-6-15)20(12-14)28-29(25,26)17-9-7-16(23)8-10-17/h2-13H,1H3

InChI Key

CZBCBGSEVWIDBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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